molecular formula C7H16ClNO B13505126 (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride

(1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride

Cat. No.: B13505126
M. Wt: 165.66 g/mol
InChI Key: CYRUSRHYKNEIFZ-UHFFFAOYSA-N
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Description

(1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride typically involves the reaction of 1,2-dimethylpyrrolidine with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acid catalysts like hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 1,2-dimethylpyrrolidine, formaldehyde, hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure

    Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions can yield alcohols or amines

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted pyrrolidine derivatives

Scientific Research Applications

(1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the methyl and hydroxyl groups.

    Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.

    Pyrrolidinone: A ketone derivative of pyrrolidine.

Uniqueness: (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1,2-dimethylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-7(6-9)4-3-5-8(7)2;/h9H,3-6H2,1-2H3;1H

InChI Key

CYRUSRHYKNEIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C)CO.Cl

Origin of Product

United States

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